molecular formula C9H14Cl2N2O2 B2684891 3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride CAS No. 1171591-14-2

3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride

Cat. No.: B2684891
CAS No.: 1171591-14-2
M. Wt: 253.12
InChI Key: AVUSTHZUYCSDMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride” is a biochemical compound used for proteomics research . It has a molecular formula of C9H12N2O2•2HCl and a molecular weight of 253.13 .


Synthesis Analysis

The synthesis of “this compound” involves the use of 2-Aminopyridine and Butyl acrylate .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12N2O2.2ClH/c10-6-8(9(12)13)5-7-1-3-11-4-2-7;;/h1-4,8H,5-6,10H2,(H,12,13);2*1H .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 253.13 .

Scientific Research Applications

Synthesis and Material Science

3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride serves as a precursor in the synthesis of complex organic compounds and polymers. For example, derivatives of pyridine, such as 2-{[3-(Triethoxysilyl)propyl]amino}pyridine, synthesized through condensation reactions, have been utilized in the creation of cross-linked organosilicon copolymers. These polymers demonstrate anionite behavior towards anionic chlorocomplexes of metals like gold(III), platinum(IV), palladium(II), and rhodium(III), highlighting their potential in material science and catalysis (Belousova et al., 2001).

Organic Synthesis and Chemistry

The compound and its derivatives play a crucial role in organic synthesis, offering pathways to synthesize diverse heterocyclic compounds. Research demonstrates its use in generating N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, which further undergo reactions leading to a variety of heterocyclization products. These synthetic routes open up possibilities for creating novel organic materials with potential applications in drug development and chemical industries (Chigorina et al., 2019).

Pharmacological Research

In pharmacology, derivatives of this compound are investigated for their biological activities. For instance, some studies focus on the antimicrobial and antimycobacterial properties of nicotinic acid hydrazide derivatives, suggesting potential applications in the development of new therapeutic agents (R.V.Sidhaye et al., 2011). Additionally, research on nonpeptide αvβ3 antagonists, derived from similar pyridine structures, shows promise in the prevention and treatment of osteoporosis, highlighting the compound's significance in drug discovery and development (Coleman et al., 2004).

Chemical Properties and Interactions

Studies also explore the chemical properties and interactions of pyridine derivatives, such as the examination of hydrogen bonding in pyridinone species. These investigations contribute to a deeper understanding of molecular structures and the behavior of chemical compounds, which is crucial for the design of new materials and pharmaceuticals (Dobbin et al., 1993).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

3-(pyridin-2-ylmethylamino)propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c12-9(13)4-6-10-7-8-3-1-2-5-11-8;;/h1-3,5,10H,4,6-7H2,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUSTHZUYCSDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCCC(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.